Xymedon

Catalog No.
S547448
CAS No.
14716-32-6
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xymedon

CAS Number

14716-32-6

Product Name

Xymedon

IUPAC Name

1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-6-5-7(2)10(3-4-11)8(12)9-6/h5,11H,3-4H2,1-2H3

InChI Key

JLKVZOMORMUTDG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(beta-hydroxyethyl)-4,6-dimethyl-1,2-dihydro-2-oxopyrimidine, N-(2-hydroxyethyl)-4,6-dimethyl-2-dehydropyrimidone, ximedon, ximedone, xymedon

Canonical SMILES

CC1=CC(=NC(=O)N1CCO)C

The exact mass of the compound 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- is 168.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Xymedon (1-(2-hydroxyethyl)-4,6-dimethyl-1,2-dihydropyrimidine-2-one) is a highly water-soluble pyrimidine derivative utilized extensively as an active pharmaceutical ingredient (API) and functional excipient in regenerative medicine and advanced wound care [1]. Unlike classical halogenated pyrimidines that disrupt DNA synthesis, Xymedon functions as a non-cytotoxic immunomodulator and tissue repair stimulant [2]. From a procurement and formulation perspective, its defining characteristic is its exceptional aqueous solubility (up to 100 g/L) and proton-accepting capacity, which enables its seamless integration into hydrophilic polymer matrices, hydrogels, and complexation systems where standard pyrimidines typically fail or precipitate[1].

Buyers formulating topical hydrogels, ointments, or water-soluble therapeutics often consider methyluracil as a baseline pyrimidine substitute due to its lower cost and historical use. However, generic substitution fails primarily due to methyluracil's poor aqueous solubility, which restricts its use to suspensions or specific hydrophobic bases and severely limits its local bioavailability[1]. Xymedon’s N-hydroxyethyl substitution drastically alters its physicochemical profile, providing orders of magnitude higher water solubility . This structural modification prevents API precipitation in hydrophilic gels, ensures homogeneous distribution in aqueous matrices, and provides superior osmotic draining properties in soft dosage forms compared to methyluracil-based equivalents[2].

Aqueous Solubility and Hydrophilic Matrix Compatibility

The primary formulation bottleneck for pyrimidine-class tissue regenerators is their tendency to precipitate in aqueous media. Xymedon overcomes this with an aqueous solubility reaching up to 100 g/L, whereas the standard comparator, methyluracil, exhibits extremely low water solubility (often requiring <0.1% solutions or suspension formats) [1]. This high polarity and solubility allow Xymedon to be formulated into advanced dermal hydrogels (e.g., with zinc oxide nanoparticles) without phase separation, ensuring high local bioavailability through the stratum corneum [1].

Evidence DimensionAqueous solubility limit
Target Compound Data~100 g/L
Comparator Or BaselineMethyluracil (Poorly soluble, typically <1 g/L)
Quantified Difference>100-fold higher aqueous solubility
ConditionsAqueous solvent at standard conditions for topical hydrogel formulation

Enables the manufacturing of high-concentration, homogeneous hydrophilic gels and eliminates the need for complex suspension stabilizers.

In Vivo Mechanical Strength of Regenerated Tissue

Beyond physical processability, Xymedon demonstrates superior quantitative efficacy as a regenerative API compared to baseline pyrimidines. In controlled in vivo surgical models, oral administration of Xymedon significantly accelerated tissue repair. On the 5th postoperative day, the tensile strength of the resulting scar tissue in Xymedon-treated subjects was 42.4% greater than in those treated with the comparator, methyluracil [1]. Furthermore, elasticity strength improved by 21.5% over untreated controls [1].

Evidence DimensionScar tissue tensile strength (Day 5 post-op)
Target Compound Data42.4% improvement over comparator
Comparator Or BaselineMethyluracil-treated cohort
Quantified Difference42.4% greater tensile strength
ConditionsIn vivo post-surgical wound healing model

Provides a direct, quantifiable clinical and therapeutic justification for procuring Xymedon over methyluracil for advanced regenerative pharmaceuticals.

Osmotic Draining Duration in Soft Dosage Forms

In the formulation of soft dosage forms for purulent wound management, the duration of osmotic activity dictates the required frequency of dressing changes. Experimental assessments of hydrophilic ointment bases demonstrated that Xymedon-containing compositions (Levoxycol) maintained active osmotic and draining properties for up to 24 hours [1]. In contrast, the standard methyluracil-containing equivalent (Levomecol) lost its draining efficacy after 16 hours [1].

Evidence DimensionDuration of osmotic draining activity
Target Compound DataUp to 24 hours
Comparator Or BaselineMethyluracil-based hydrophilic ointment (Levomecol) (Up to 16 hours)
Quantified Difference50% increase in the duration of active osmotic draining
ConditionsExperimental carrageenin-induced edema and fluid displacement model

Allows formulators to develop extended-wear wound care products that reduce the burden of frequent dressing changes.

Functional Excipient Utility for API Complexation

Xymedon's utility extends beyond its role as an active agent; its structure allows it to act as a water-soluble amine for complexation with poorly soluble acidic drugs. When used to form a salt complex with betulin-3,28-diphosphate (BDP) via proton transfer, Xymedon increased the aqueous solubility of BDP by 100 to 600-fold compared to the uncomplexed baseline[1]. This interaction, confirmed by bathochromic shifts in UV-spectra and NMR, highlights its dual role as an antioxidant and a solubility-enhancing excipient [1].

Evidence DimensionAqueous solubility of target acidic API (BDP)
Target Compound DataAPI complexed with Xymedon
Comparator Or BaselineUncomplexed API baseline
Quantified Difference100 to 600-fold increase in solubility
ConditionsAqueous solution complexation analyzed via HPLC and potentiometric titration

Justifies the procurement of Xymedon as a functional, bioactive counter-ion to rescue the bioavailability of poorly soluble acidic pipeline drugs.

High-Concentration Hydrophilic Wound Gels

Directly leveraging its ~100 g/L aqueous solubility, Xymedon is the optimal pyrimidine for formulating clear, stable hydrogels (including those utilizing nanoparticle delivery systems) where methyluracil would precipitate [1].

Advanced Post-Surgical Therapeutics

Based on its ability to increase scar tensile strength by over 40% compared to standard treatments, Xymedon is highly suited for oral and topical medications aimed at accelerating recovery in emergency abdominal and general surgery [2].

Extended-Wear Osmotic Ointments

Utilizing its superior 24-hour osmotic draining profile, Xymedon is ideal for next-generation hydrophilic ointments designed for the management of highly exudative or purulent wounds, reducing dressing change frequency compared to legacy formulations [3].

Pharmaceutical Co-Crystallization and Salt Formation

Acting as a proton-accepting amine, Xymedon can be procured as a functional, bioactive excipient to form water-soluble complexes with lipophilic acidic APIs, simultaneously improving their solubility by up to 600-fold and imparting secondary antioxidant benefits [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.089877630 Da

Monoisotopic Mass

168.089877630 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9PRF0R9JSF

MeSH Pharmacological Classification

Hypolipidemic Agents

Dates

Last modified: 08-15-2023
1: Siprov AV, Solovyova MA. Morphofunctional State of Erythrocytes in Rats with Walker-256 Carcinoma Treated with Docetaxel and Xymedon. Bull Exp Biol Med. 2017 Nov;164(1):44-48. doi: 10.1007/s10517-017-3923-7. Epub 2017 Nov 9. PubMed PMID: 29119390.
2: Vyshtakalyuk AB, Nazarov NG, Zobov VV, Abdulkhakov SR, Minnekhanova OA, Semenov VE, Galyametdinova IV, Cherepnev GV, Reznik VS. Evaluation of the Hepatoprotective Effect of L-Ascorbate 1-(2-Hydroxyethyl)-4,6-Dimethyl-1,2-Dihydropyrimidine-2-One Upon Exposure to Carbon Tetrachloride. Bull Exp Biol Med. 2017 Jan;162(3):340-342. doi: 10.1007/s10517-017-3610-8. Epub 2017 Jan 14. PubMed PMID: 28091907.
3: Povysheva TV, Semenov VE, Galyametdinova IV, Reznik VS, Knni KS, Kolesnikov PE, Chelyshev YA. New Xymedon Analogues for Stimulation of Posttraumatic Regeneration of the Spinal Cord in Rats. Bull Exp Biol Med. 2016 Dec;162(2):220-224. Epub 2016 Dec 1. PubMed PMID: 27905041.
4: Valeeva IKh, Titarenko AF, Khaziakhmetova VN, Ziganshina LE. [ANTIOXIDANT ACTIVITY OF XYMEDONE IN RATS WITH CHRONIC AUTOIMMUNE INFLAMMATION]. Eksp Klin Farmakol. 2016;79(1):33-7. Russian. PubMed PMID: 27159956.
5: Vyshtakalyuk AB, Nazarov NG, Zobov VV, Semenov VE, Galyametdinova IV, Tcherepnev GV, Reznic VS. Pirimidine derivatives as hepatoprotective agents. Int J Risk Saf Med. 2015;27 Suppl 1:S78-9. doi: 10.3233/JRS-150698. PubMed PMID: 26639723.
6: Valeeva IKh, Titarenko AF, Khaziakhmetova VN, Ziganshina LE. Anti-inflammatory and anti-oxidant properties: Is there a link? Int J Risk Saf Med. 2015;27 Suppl 1:S67-8. doi: 10.3233/JRS-150693. PubMed PMID: 26639717.
7: Melnikova NB, Korobko VM, Gulenova MV, Gubskaya VP, Fazlleeva GM, Zhiltsova OE, Kochetkov EN, Poddel'sky AI, Nuretdinov IA. Nitroxide malonate methanofullerene as biomimetic model of interaction of nitroxide species with antioxidants. Colloids Surf B Biointerfaces. 2015 Dec 1;136:314-22. doi: 10.1016/j.colsurfb.2015.09.026. Epub 2015 Sep 18. PubMed PMID: 26422596.
8: Vyshtakaliuk AB, Nazarov NG, Porfiriev AG, Zueva IV, Minnechanova OA, Mayatina OV, Reznik VS, Zobov VV, Nicolskyi EE. The influence of the Xymedon preparation (Hydroxyethyldimethyldihydropyrimidine) on the rat liver recovery under toxic damage induced by carbon tetrachloride. Dokl Biochem Biophys. 2015;462:143-6. doi: 10.1134/S1607672915030011. Epub 2015 Jul 12. PubMed PMID: 26163205.
9: Revin VV, Filatova SM, Syusin IV, Yazykova MY, Revina ES, Gromova NV, Devyatkin AA. Study of correlation between state and composition of lipid phase and change in erythrocytes structure under induction of oxidative processes. Int J Hematol. 2015 May;101(5):487-96. doi: 10.1007/s12185-015-1758-4. Epub 2015 Feb 24. PubMed PMID: 25708315.
10: Martusevich AK, Sidorova MV, Mel'nikova NB, Solov'eva AG, Peretiagin SP. [Effect of phytic acid and its derivatives on blood lipid peroxidation state in vitro]. Eksp Klin Farmakol. 2014;77(8):34-8. Russian. PubMed PMID: 25335389.
11: Vyshtakalyuk AB, Nazarov NG, Zueva IV, Lantsova AV, Minnekhanova OA, Busygin DV, Porfiryev AG, Evtyugin VG, Reznik VS, Zobov VV. Study of hepatoprotective effects of xymedon. Bull Exp Biol Med. 2013 Sep;155(5):643-6. PubMed PMID: 24288729.
12: Svatko LG, Krasnozhen VN, Pokrovskaia EM. [A method for the combined treatment of chronic cystic sinusitis]. Vestn Otorinolaringol. 2008;(6):7-9. Russian. PubMed PMID: 19156109.
13: Revin VV, Yudanov MA, Maksimov GV. Lipid composition of rat somatic nerves under the effect of damaging factors. Bull Exp Biol Med. 2006 Aug;142(2):191-3. English, Russian. PubMed PMID: 17369937.
14: Masgutov R, Raginov I, Fomina G, Kozlova M, Chelyshev Y. Stimulation of the rat's sciatic nerve regeneration by local treatment with Xymedon. Cell Mol Neurobiol. 2006 Oct-Nov;26(7-8):1413-21. Epub 2006 May 26. PubMed PMID: 16729249.
15: Raginov IS, Cherepnev GV, Garaev RS. [Effect of xymedone on high-voltage-activated Ca2+ currents in pyramidal neurons of the entorhinal cortex]. Eksp Klin Farmakol. 2006 Jan-Feb;69(1):18-20. Russian. PubMed PMID: 16579053.
16: Pogorel'tsev VI, Garmonov SY, Polekhina OV, Reznik VS. Interspecies pharmacokinetics of xymedon. Bull Exp Biol Med. 2005 Jul;140(1):58-60. PubMed PMID: 16254621.
17: Ziyatdinova GK, Voloshin AV, Gilmutdinov AKh, Budnikov HC, Ganeev TS. Application of constant-current coulometry for estimation of plasma total antioxidant capacity and its relationship with transition metal contents. J Pharm Biomed Anal. 2006 Mar 3;40(4):958-63. Epub 2005 Oct 20. PubMed PMID: 16242890.
18: Skorokhodkina OV, Tsibul'kin AP, Tsibul'kina VN. [Immunopharmacological activity of xymedone in patients with atopic bronchial asthma]. Eksp Klin Farmakol. 2004 Sep-Oct;67(5):31-3. Russian. PubMed PMID: 15559633.
19: Raginov IS, Chelyshev YA, Shagidullin TF. Interaction of sensory neurons and satellite cells during stimulation of nerve regeneration. Neurosci Behav Physiol. 2004 Jan;34(1):79-81. PubMed PMID: 15109086.
20: Raginov IS, Chelyshev IuA. [Post-traumatic survival in different subpopulations of sensory neurons]. Morfologiia. 2003;124(4):47-50. Russian. PubMed PMID: 14628555.

Explore Compound Types